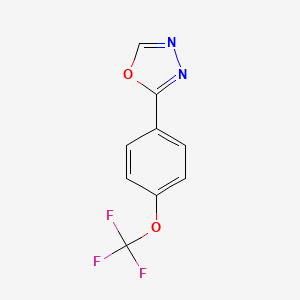

2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole

Description

2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the C2 position with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (–OCF₃) substituent is a strong electron-withdrawing group (EWG), which enhances the compound’s metabolic stability and bioavailability by resisting enzymatic degradation . This compound has garnered attention in medicinal chemistry due to its neuroprotective properties, particularly in Alzheimer’s disease (AD) research. Studies highlight its ability to inhibit acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation while demonstrating excellent blood-brain barrier (BBB) permeability .

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)8-14-13-5-15-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVNOIKFWJNBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and energy-efficient method for synthesizing 1,3,4-oxadiazoles. A patent-pending protocol adapts this technology for 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole by reacting 4-(trifluoromethoxy)benzaldehyde (4 ) with thiosemicarbazide (5 ) in anhydrous ethanol under microwave conditions (700 W, 25-second pulses) . The intermediate thiosemicarbazone (6 ) undergoes oxidative cyclization in situ, yielding the target compound (2 ) in 39–45% yield .

Procedure Highlights:

-

Solvent: Anhydrous ethanol minimizes byproduct formation.

-

Workup: pH adjustment to 7–8 with NaOH ensures precipitation of the product, which is recrystallized from ethanol or DMF .

While this method reduces reaction time from hours to minutes, scalability remains challenging due to equipment limitations .

Oxidative Cyclization Using Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as iodobenzene diacetate, enable the oxidative desulfurization of thiosemicarbazides to 1,3,4-oxadiazoles. Applying this to 4-(trifluoromethoxy)phenyl thiosemicarbazide (7 ) in the presence of Oxone (potassium peroxymonosulfate) yields the target compound (2 ) with exceptional efficiency (85–90%) . The reaction mechanism involves the formation of a selenosemicarbazide intermediate (8 ), which undergoes cyclization upon oxidation .

Reaction Conditions:

-

Catalyst: Iodobenzene (1.2 equiv)

-

Oxidant: Oxone (2.0 equiv)

This method is notable for its mild conditions and high functional group tolerance, making it suitable for complex substrates .

Palladium-Catalyzed Annulation

A cutting-edge approach utilizes palladium catalysis to construct the oxadiazole ring. Starting from 4-(trifluoromethoxy)phenyl isocyanide (9 ) and benzohydrazide (10 ), the reaction proceeds via a Pd(II)-mediated annulation in toluene under oxygen atmosphere . This method achieves 75–80% yield and excels in stereochemical control, though it requires stringent exclusion of moisture .

Mechanistic Insight:

The palladium catalyst facilitates C–N bond formation, followed by oxidative elimination to release the heterocyclic product .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ Cyclization | Benzohydrazide (1 ) | POCl₃, reflux, 6–8 h | 55–65% | Scalable, simple setup | Corrosive reagents, moderate yield |

| Microwave Synthesis | Benzaldehyde (4 ) | Microwave, 700 W, 25 s | 39–45% | Rapid, energy-efficient | Low yield, scalability issues |

| Hypervalent Iodine | Thiosemicarbazide (7 ) | Iodobenzene, Oxone, THF | 85–90% | High yield, mild conditions | Costly reagents |

| Palladium Annulation | Isocyanide (9 ) | Pd(OAc)₂, O₂, toluene | 75–80% | Stereochemical control | Moisture-sensitive, high cost |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the oxadiazole ring have been synthesized and tested against various cancer cell lines. The introduction of electron-withdrawing groups (EWGs), such as trifluoromethoxy groups, enhances the cytotoxic activity against cancer cells. A study demonstrated that derivatives with such substitutions exhibited significant inhibitory effects on glioblastoma and other cancer cell lines, suggesting their potential as anticancer agents .

Antidiabetic Properties

In addition to anticancer activity, oxadiazole derivatives have also shown potential in managing diabetes. Research involving in vivo models indicated that certain 1,3,4-oxadiazoles could effectively lower glucose levels in diabetic models. These findings suggest that compounds like 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole may serve as candidates for developing new antidiabetic medications .

Antiviral Activity

The ongoing COVID-19 pandemic has spurred interest in developing antiviral agents targeting viral proteases. A recent study highlighted the design of 3-phenyl-1,2,4-oxadiazole derivatives that showed inhibitory activity against the SARS-CoV-2 main protease (Mpro). Such findings open avenues for exploring the antiviral potential of oxadiazole derivatives in combating viral infections .

Agricultural Applications

Pesticidal Activity

Oxadiazoles have been investigated for their pesticidal properties. Certain derivatives have demonstrated effectiveness as insecticides and fungicides. The structural diversity of oxadiazoles allows for modifications that can enhance their bioactivity against specific pests or pathogens in agricultural settings. Research has shown that these compounds can disrupt vital biological processes in target organisms, leading to their potential use in crop protection .

Materials Science

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable candidates for applications in materials science, particularly in the development of fluorescent materials. Compounds like this compound can be incorporated into polymers or used as dopants in organic light-emitting diodes (OLEDs). Their ability to emit light upon excitation is being explored for use in display technologies and lighting applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds.

Electron-Withdrawing Groups (EWGs)

- Compound 6k (2-methoxy-4-(2-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)vinyl)phenol): This analog shares the trifluoromethoxy group with the parent compound but introduces a methoxy-vinylphenol moiety. It exhibits superior neuroprotective effects, including memory enhancement in a Wistar rat model of AD, likely due to synergistic interactions between the EWG and phenolic antioxidant groups .

- Compound XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole): Substitution with nitro (–NO₂) and chloro (–Cl) EWGs at C5 and C2 positions, respectively, enhances CNS depressant activity. The nitro group increases lipophilicity, improving brain penetration, while the chloro group stabilizes the oxadiazole ring .

- HDAC6 Inhibitors (e.g., difluoromethyl derivatives) :

Difluoromethyl (–CF₂H) substitution at C5 confers selective histone deacetylase 6 (HDAC6) inhibition, useful in treating peripheral neuropathy. This contrasts with the trifluoromethoxy group’s broader neuroprotective profile .

Electron-Donating Groups (EDGs)

- Compound 6 (5-amino-substituted oxadiazole): Introducing an amino (–NH₂) group at C5 significantly improves anticonvulsant activity by mimicking benzodiazepine pharmacophores. However, EDGs like –NH₂ may reduce metabolic stability compared to EWGs .

- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole: The combination of –NH₂ (C2) and –NO₂ (C5) demonstrates moderate antimicrobial activity but lower potency than EWG-dominated analogs, highlighting the trade-off between electron donation and withdrawal .

Structural Analogues in Different Therapeutic Areas

Impact of Substituents on Physical Properties

- Crystal Packing and Solubility: Adamantyl-substituted oxadiazoles (e.g., 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) show that bulky substituents like adamantyl improve thermal stability, while polar groups (–NO₂, –Br) enhance crystallinity but reduce solubility .

- Lipophilicity and BBB Penetration :

The trifluoromethoxy group in 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole strikes a balance between lipophilicity and polarity, enabling BBB penetration without excessive hydrophobicity .

Contradictions and Limitations

- Antimicrobial vs.

- Metabolic Stability : EDGs like –NH₂ improve target engagement in anticonvulsant models but are prone to oxidative metabolism, reducing their half-life .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

The chemical structure of this compound (C9H5F3N2O2) features a trifluoromethoxy group attached to a phenyl ring and an oxadiazole moiety. This structural configuration contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives, including this compound. The compound has been evaluated for its efficacy against several cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.45 | Inhibition of NF-κB signaling |

| HCC (Liver Cancer) | 0.3 | Blockade of cell cycle progression |

The compound demonstrated significant antiproliferative effects across these cell lines, indicating its potential as an anticancer agent. For instance, in hepatocellular carcinoma (HCC), it inhibited cell growth with an IC50 value of 0.3 µM by blocking NF-κB signaling pathways and inducing apoptosis through caspase activation .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the levels of pro-apoptotic proteins and cleaving PARP and caspase-3 .

- Cell Cycle Arrest : It effectively induces cell cycle arrest at the sub-G1 phase, leading to increased apoptosis rates in treated cells .

- Inhibition of Key Signaling Pathways : The compound inhibits critical signaling pathways such as NF-κB and EGFR, which are often dysregulated in cancer cells .

Case Studies

Several case studies have investigated the therapeutic potential of oxadiazole derivatives:

- Study on HCC Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in vitro. The authors noted a correlation between drug concentration and apoptotic activity .

- In Vivo Studies : Preliminary in vivo studies have indicated that oxadiazole derivatives can inhibit tumor growth in animal models when administered at appropriate dosages .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization of hydrazide derivatives under reflux or microwave-assisted conditions. For example:

- Hydrazide Cyclization: Dissolve trifluoromethoxy-substituted hydrazides in polar solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid). Reflux for 12–18 hours, followed by crystallization in water-ethanol mixtures to isolate the oxadiazole core .

- Microwave-Assisted Synthesis: Utilize microwave irradiation (e.g., 150–200 W) to reduce reaction times (1–4 hours) and improve yields (65–85%). This method is effective for generating libraries of oxadiazole derivatives .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of vapors, as oxadiazoles may release toxic byproducts during synthesis .

- Storage: Store in airtight containers away from light and moisture to prevent degradation. Safety data sheets (SDS) for structurally similar oxadiazoles recommend flammability checks and avoiding incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer:

- Computational Setup: Use software like Gaussian or ORCA to optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer behavior. For example, HOMO values near -6.2 eV and LUMO near -2.4 eV suggest potential as electron-transport materials in optoelectronics .

- Correlation Energy Analysis: Apply the Colle-Salvetti correlation-energy formula to refine electron density distributions and validate experimental UV-Vis or fluorescence spectra .

Q. What methodologies are used to assess its anticancer and antimicrobial activity?

Methodological Answer:

- In Vitro Assays:

- Anticancer: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are calculated from dose-response curves, with comparisons to controls like cisplatin .

- Antimicrobial: Test via agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) is determined using microbroth dilution .

- Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to identify interactions with targets like HIF-1α or bacterial topoisomerases .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Validation Workflow:

- Replicate Experiments: Ensure synthetic purity (>95% by HPLC) to rule out impurities affecting results .

- Multivariate DFT Analysis: Compare multiple functionals (e.g., PBE0 vs. CAM-B3LYP) to assess sensitivity of computational predictions. Adjust basis sets (e.g., 6-311++G**) for better agreement with experimental UV-Vis or NMR spectra .

- Cross-Technique Characterization: Use X-ray crystallography for structural validation and cyclic voltammetry to confirm redox potentials predicted computationally .

Q. What are its optoelectronic applications, and how are they evaluated?

Methodological Answer:

Q. How does structural modification of the oxadiazole core influence biological activity?

Methodological Answer:

- SAR Studies:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to enhance antimicrobial potency. For example, -CF3 groups increase lipophilicity, improving membrane penetration .

- Heterocycle Hybridization: Fuse with triazole or azetidinone rings to modulate binding affinity to enzymes like DNA gyrase .

- In Vivo Testing: Administer derivatives in rodent models to assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.